molecular formula C17H16N4O4S B269943 2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-pyridinyl)acetamide

2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-pyridinyl)acetamide

Cat. No. B269943
M. Wt: 372.4 g/mol
InChI Key: MMXGDTKQQFSNHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-pyridinyl)acetamide, also known as compound X, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in scientific research.

Mechanism of Action

Compound X works by binding to the active site of HDAC enzymes and inhibiting their activity. This leads to an increase in the acetylation of histone proteins, which can result in changes in gene expression. Additionally, 2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-pyridinyl)acetamide X has been shown to inhibit the activity of other proteins, such as tubulin, which can lead to changes in cell division and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound X are still being studied, but it has been shown to have a variety of effects on cellular processes. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, and to have anti-inflammatory effects in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-pyridinyl)acetamide X in lab experiments is its specificity for HDAC enzymes, which allows for targeted inhibition of gene expression. Additionally, it has been shown to have low toxicity in animal models, which makes it a potentially safe and effective therapeutic agent. However, one limitation of using this compound X is its relatively low potency compared to other HDAC inhibitors.

Future Directions

There are several future directions for research on 2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-pyridinyl)acetamide X. One area of interest is its potential as a therapeutic agent for cancer and other diseases. Additionally, further studies are needed to determine the optimal dosing and administration of this compound X for maximum efficacy. Other areas of research could include the development of more potent HDAC inhibitors based on the structure of this compound X, and the investigation of its effects on other cellular processes.

Synthesis Methods

The synthesis of 2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-pyridinyl)acetamide X involves a multi-step process that includes the reaction of 3,4-dimethoxybenzyl alcohol with thionyl chloride to form 3,4-dimethoxybenzyl chloride. This this compound is then reacted with 5-amino-1,3,4-oxadiazole-2-thiol to form the intermediate product, which is further reacted with 2-chloro-N-pyridin-2-ylacetamide to form the final product, this compound X.

Scientific Research Applications

Compound X has shown potential applications in scientific research due to its ability to inhibit the activity of certain enzymes and proteins. Specifically, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. HDAC inhibitors have been shown to have potential therapeutic applications in the treatment of cancer, neurodegenerative diseases, and inflammation.

properties

Molecular Formula

C17H16N4O4S

Molecular Weight

372.4 g/mol

IUPAC Name

2-[[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-pyridin-2-ylacetamide

InChI

InChI=1S/C17H16N4O4S/c1-23-12-7-6-11(9-13(12)24-2)16-20-21-17(25-16)26-10-15(22)19-14-5-3-4-8-18-14/h3-9H,10H2,1-2H3,(H,18,19,22)

InChI Key

MMXGDTKQQFSNHY-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2=NN=C(O2)SCC(=O)NC3=CC=CC=N3)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(O2)SCC(=O)NC3=CC=CC=N3)OC

Origin of Product

United States

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